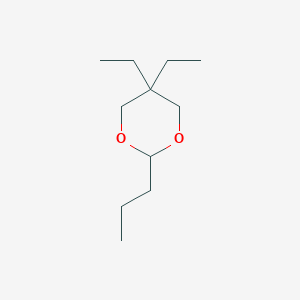
5,5-Diethyl-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-2-propyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 2 positions, respectively, makes this compound unique in its structural configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. For instance, the reaction between a suitable aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst can yield the desired dioxane . The reaction is often carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the dioxane ring.
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often employs similar condensation reactions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxanes, including 5,5-Diethyl-2-propyl-1,3-dioxane, undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).
Major Products: The major products formed from these reactions include lactones, alcohols, and various substituted dioxanes depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Diethyl-2-propyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups .
Biology and Medicine: In biological research, dioxanes are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also explored for their potential therapeutic applications .
Industry: In the industrial sector, 1,3-dioxanes are used as solvents and intermediates in the synthesis of various chemicals. Their ability to stabilize reactive intermediates makes them valuable in polymer chemistry and material science .
Mecanismo De Acción
The mechanism by which 5,5-Diethyl-2-propyl-1,3-dioxane exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the dioxane ring can act as electron donors, forming hydrogen bonds or coordinating with metal ions. This property is exploited in various chemical reactions where the dioxane ring stabilizes reactive intermediates or transition states .
Comparación Con Compuestos Similares
5,5-Dimethyl-2-isopropyl-1,3-dioxane: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
5-Methyl-5-propyl-1,3-dioxan-2-one: Contains a carbonyl group, making it more reactive towards nucleophiles.
Uniqueness: The unique combination of ethyl and propyl groups in 5,5-Diethyl-2-propyl-1,3-dioxane imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
53020-72-7 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5,5-diethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-7-10-12-8-11(5-2,6-3)9-13-10/h10H,4-9H2,1-3H3 |
Clave InChI |
FDHFJKUXHNXPFG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC(CO1)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

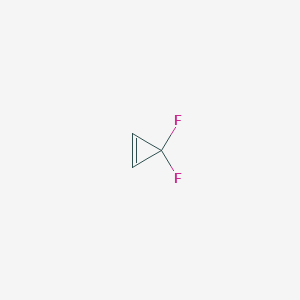
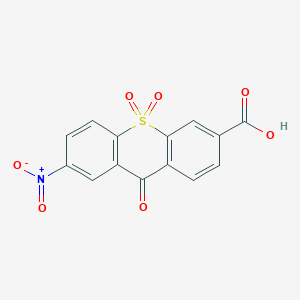

![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
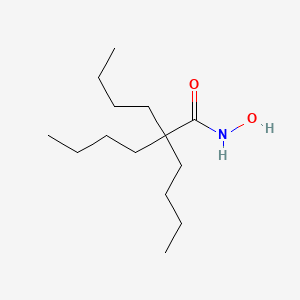
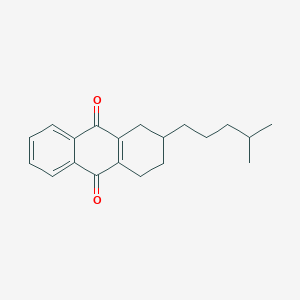
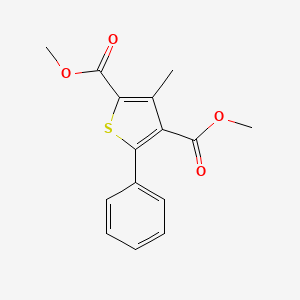

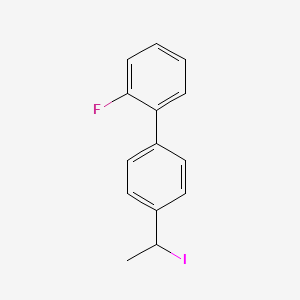
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)


